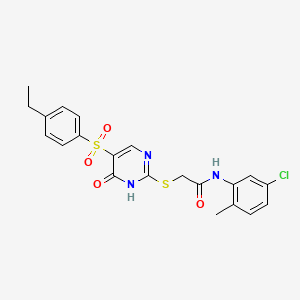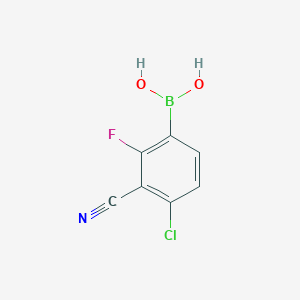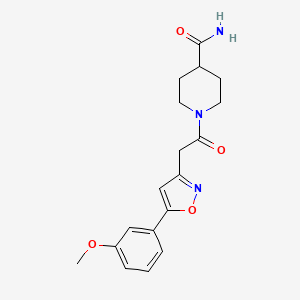
N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a heterocyclic derivative featuring a complex molecular framework. This class of compounds often demonstrates significant biological activities, making them of interest in pharmacological and material science research.
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of related pyrrolopyrimidine derivatives has been achieved through the condensation of ketene with imino-pyrrol derivatives, followed by hydrolysis and further chemical modifications (Banfield, Fallon, & Gatehouse, 1987).
Molecular Structure Analysis
X-ray crystallography is a powerful technique for determining the molecular structure of compounds. For closely related compounds, structures have been elucidated showing intricate details of molecular geometry, including bond lengths, angles, and conformational aspects. This analysis is crucial for understanding the compound's reactivity and interaction potential (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the pyrimidine ring, influencing their chemical properties and biological activities. For instance, related compounds have shown varying reactivities with different reagents, leading to a broad range of derivatives with potential applications in medicinal chemistry and material sciences (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).
Applications De Recherche Scientifique
1. Heterocyclic Derivatives and Structural Analysis
- The formation and structure determination of heterocyclic derivatives similar to N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide have been studied, focusing on their X-Ray structure determination. These compounds play a crucial role in structural chemistry and material science (Banfield, Fallon, & Gatehouse, 1987).
2. Antimicrobial Agents
- The compound's derivatives have been synthesized as antimicrobial agents, using similar structural frameworks. These synthesized compounds have shown notable antibacterial and antifungal activities, which are comparable to known reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
3. Radical Cyclization in Organic Chemistry
- In the realm of organic chemistry, this compound has been involved in Mn(III)/Cu(II)-mediated oxidative radical cyclization, leading to the formation of complex organic structures. Such reactions are significant for the synthesis of various organic compounds and pharmaceuticals (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
4. Cognitive Function Enhancement
- Certain derivatives of this compound have been studied for their potential effects on learning and memory in animal models. These studies indicate the possibility of using such compounds in enhancing cognitive functions (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).
5. Radioligand Imaging
- The compound's derivatives have been used in the synthesis of selective radioligands for imaging the translocator protein with positron emission tomography (PET). This application is crucial in medical imaging and diagnosis (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
6. Synthesis of Novel Heterocycles
- Research has focused on synthesizing new heterocycles incorporating the core structure of the compound, which have shown potential as antimicrobial agents. These findings expand the scope of medicinal chemistry (Bondock, Rabie, Etman, & Fadda, 2008).
7. Biotransformation and Metabolite Identification
- The biotransformation of similar compounds in the human body and the identification of their metabolites have been studied. This research is essential for understanding the pharmacokinetics and pharmacodynamics of related pharmaceutical compounds (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-10-18(25)23(19(20-13)22-8-4-5-9-22)12-17(24)21-15-7-6-14(26-2)11-16(15)27-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAJAHJCXLASSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2484542.png)
![3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B2484543.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2484544.png)


![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484548.png)
![2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate](/img/structure/B2484549.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2484558.png)


![4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2484563.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B2484564.png)